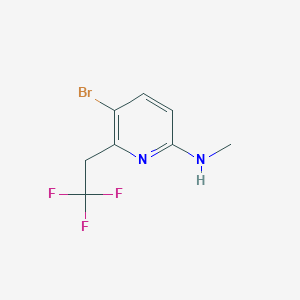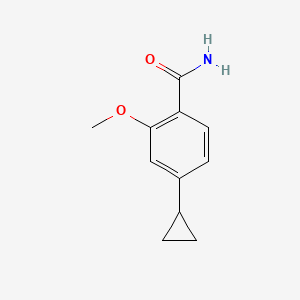
4-Cyclopropyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-methoxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclopropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxybenzamide typically involves the condensation of 4-cyclopropyl-2-methoxybenzoic acid with an appropriate amine. One common method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at elevated temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 4-Cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-Cyclopropyl-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism of action of 4-Cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the hedgehog signaling pathway by targeting the smoothened (Smo) receptor . This inhibition can prevent the activation of downstream signaling cascades, thereby exerting its effects on cellular processes.
類似化合物との比較
4-Bromo-N-cyclopropyl-2-methoxybenzamide: This compound shares a similar structure but includes a bromine atom, which can alter its chemical properties and biological activities.
2-Methoxybenzamide Derivatives: These compounds have been studied for their potential as hedgehog signaling pathway inhibitors and exhibit varying degrees of potency.
Uniqueness: 4-Cyclopropyl-2-meth
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-cyclopropyl-2-methoxybenzamide |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-8(7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |
InChIキー |
GRPJQRDJGUDGJY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




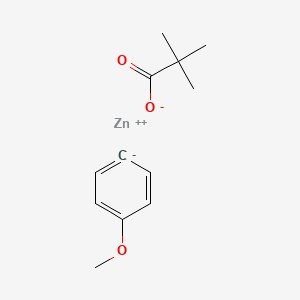

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)

![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)
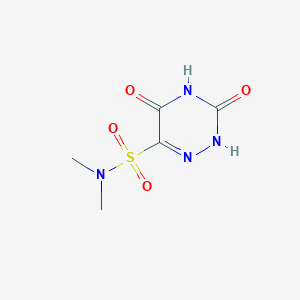

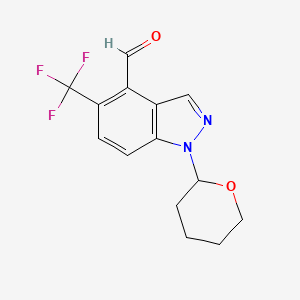


![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
